molecular formula C27H28ClNO6 B11215136 2-(4-chlorophenoxy)-1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

2-(4-chlorophenoxy)-1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11215136
M. Wt: 498.0 g/mol
InChI Key: YBTPAJPKZFRKRL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the chlorophenoxy and methoxyphenoxy groups, and the final coupling reactions. Common reagents used in these steps include chlorinating agents, methoxylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-chlorophenoxy)-1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone include other isoquinoline derivatives with different substituents. Examples include:

  • 1-(4-chlorophenyl)-2-(6,7-dimethoxy-1-isoquinolinyl)ethanone
  • 2-(4-methoxyphenoxy)-1-(6,7-dimethoxy-1-isoquinolinyl)ethanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C27H28ClNO6

Molecular Weight

498.0 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

InChI

InChI=1S/C27H28ClNO6/c1-31-23-6-4-5-7-24(23)35-16-22-21-15-26(33-3)25(32-2)14-18(21)12-13-29(22)27(30)17-34-20-10-8-19(28)9-11-20/h4-11,14-15,22H,12-13,16-17H2,1-3H3

InChI Key

YBTPAJPKZFRKRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)COC4=CC=C(C=C4)Cl)OC)OC

Origin of Product

United States

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